![molecular formula C16H16BrN3O B2599130 (2-bromophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034413-96-0](/img/structure/B2599130.png)
(2-bromophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-bromophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a useful research compound. Its molecular formula is C16H16BrN3O and its molecular weight is 346.228. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
A significant area of application for the compound involves its synthesis and exploration of its chemical properties. Research has focused on the synthesis of novel pyrazole derivatives, highlighting the versatility of pyrazole-based compounds in chemical synthesis. For example, the synthesis and anti-inflammatory activity of some novel pyrazole derivatives of gallic acid were investigated, demonstrating the compound's potential in producing bioactive molecules with good anti-inflammatory activity (S. Arunkumar et al., 2009). Similarly, the regioselective synthesis of pyrazole derivatives using a 1,3-dipolar cycloaddition approach highlights a methodological advancement in the synthesis of such compounds, emphasizing their structural diversity and potential applications (A. Alizadeh et al., 2015).
Biological and Pharmaceutical Research
The compound's derivatives have been explored for their biological and pharmaceutical properties, including their anticoronavirus and antitumoral activities. A study on ( ±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones revealed promising in vitro anticoronavirus and antitumoral activities. These findings suggest that subtle structural variations can significantly influence biological properties, offering potential pathways for developing new therapeutic agents (Parameshwara Chary Jilloju et al., 2021).
Antimicrobial Activities
Further research into substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones underlines the antimicrobial potential of such compounds. Synthesized through solvent-free microwave-assisted synthesis, these compounds were evaluated for their antibacterial and antifungal activities, demonstrating the compound's role in developing new antimicrobial agents (D. Ashok et al., 2017).
Chemical Structure Analysis
Studies also extend to the detailed chemical structure analysis of related compounds, providing insights into their molecular configurations and potential chemical behaviors. For instance, the crystal structure of a related compound, highlighting its conformation and potential for forming specific molecular interactions, offers a foundation for further research into the chemical and physical properties of these compounds (O. Borbulevych, 2007).
Properties
IUPAC Name |
(2-bromophenyl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c17-13-6-2-1-4-11(13)16(21)19-8-9-20-15(10-19)12-5-3-7-14(12)18-20/h1-2,4,6H,3,5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVKWNNNNJWJSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
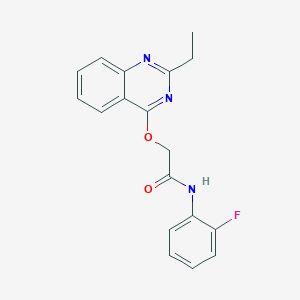

![(1R,2R)-3-[(2,4-dimethoxyphenyl)methyl]-4-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-1-carboxylic acid](/img/structure/B2599052.png)
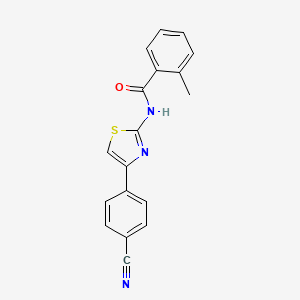
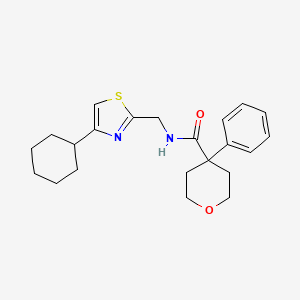
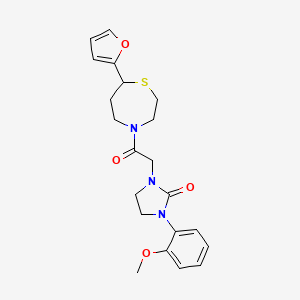

![Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2599063.png)

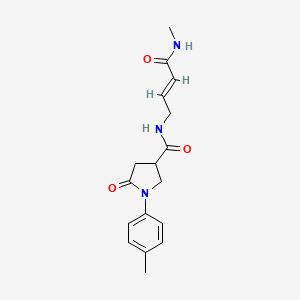
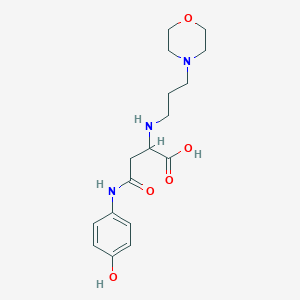
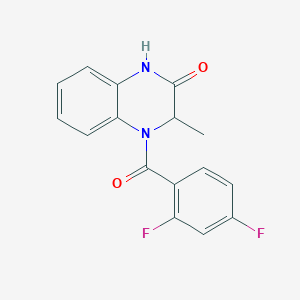

![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B2599070.png)
